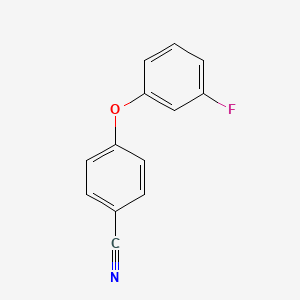

4-(3-Fluorophenoxy)benzonitrile

Cat. No. B2540302

M. Wt: 213.211

InChI Key: HPBQAEPAVNQRDT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08933065B2

Procedure details

A DMF (83 mL) solution of K2CO3 (12.60 g, 91.3 mmol), 4-bromobenzonitrile (15.00 g, 83.0 mmol) and 3-fluorophenol (8.2 mL, 91.3 mmol) was stirred at reflux (24 h). DMF was removed by distillation and the residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (0/10 to 5/95) as the eluent to obtain 4-((3′-fluoro)phenoxy)benzonitrile as a white solid (9.81 g, 56%): Rf=0.54 (EtOAc/hexanes 5/95); mp 67-69° C.; IR (nujol) 3073, 2961, 2912, 2862, 2219, 1593, 1461, 1376, 1265, 1225, 1163, 1119, 954, 869, 830, 788, 677, 543 cm−1; 1H NMR (300 MHz, CDCl3) δ 6.79 (dt, J=2.1, 9.9 Hz, 1 ArH), 6.84-6.98 (m, 2 ArH), 7.05 (d, J=9.0 Hz, 2H3), 7.32-7.41 (m, 1 ArH), 7.64 (d, J=9.0 Hz, 2H2); 13C NMR (75 MHz, CDCl3) δ 106.7 (C1), 107.9 (d, J=23.9 Hz, C2′ or C4′), 111.9 (d, J=21.1 Hz, C4′ or C2′), 115.6 (d, J=3.4 Hz, C6′), 118.5, 118.6 (CN, C3), 131.0 (d, J=9.7 Hz, C5′), 134.2 (C2), 156.2 (d, J=10.3 Hz, C1′), 160.7 (C4), 163.6 (d, J=247.1 Hz, C3′); HRMS (M+H+)(ESI+) not observed [M+H+] (calcd for C13H8FNOH+ 214.0668); Anal. Calcd. for C13H6FNO: C, 73.23; H, 3.78; F, 8.91; N, 6.57. Found: C, 73.18; H, 3.69; F, 8.68; N, 6.53.

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

C([O-])([O-])=O.[K+].[K+].Br[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.[F:16][C:17]1[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=1>CN(C=O)C>[F:16][C:17]1[CH:18]=[C:19]([CH:20]=[CH:21][CH:22]=1)[O:23][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

8.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=CC1)O

|

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux (24 h)

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

DMF was removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (0/10 to 5/95) as the eluent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(OC2=CC=C(C#N)C=C2)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.81 g | |

| YIELD: PERCENTYIELD | 56% | |

| YIELD: CALCULATEDPERCENTYIELD | 55.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |